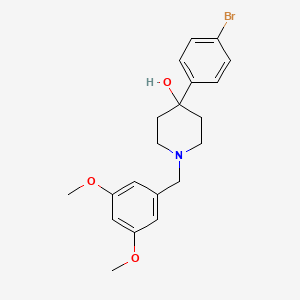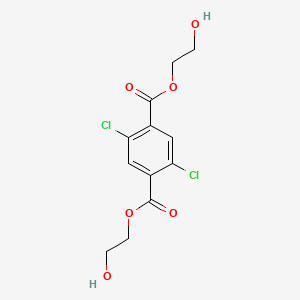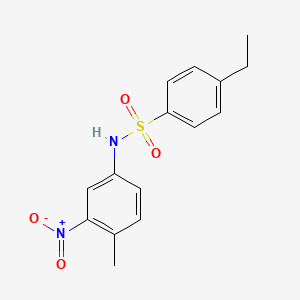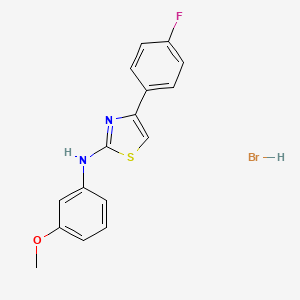![molecular formula C16H17ClN2O2 B5188698 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. The aim of
Wirkmechanismus
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response. By blocking the CRF1 receptor, 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde reduces the release of cortisol and other stress hormones, which can have a calming effect on the brain. This mechanism of action has been shown to be effective in reducing anxiety and depression in animal models.
Biochemical and Physiological Effects:
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of cortisol and other stress hormones, which can have a calming effect on the brain. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is its selectivity for the CRF1 receptor, which reduces the potential for off-target effects. It has also been shown to be effective in reducing anxiety and depression in animal models, making it a promising candidate for further research. However, one limitation of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde. One area of interest is the potential therapeutic applications of this compound in the treatment of stress-related disorders such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde and its effects on the brain and body. Finally, there is a need for the development of more soluble formulations of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde to improve its administration in experimental settings.
Synthesemethoden
The synthesis of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde involves the reaction of 4-chlorobenzyl chloride with 5-(2-furyl)methylamine in the presence of potassium carbonate to yield 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazine. This intermediate is then oxidized with sodium chlorite to produce 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. It has been shown to block the effects of stress on the brain, reducing the release of cortisol and other stress hormones. It has also been shown to improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
4-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-3-1-13(2-4-14)16-6-5-15(21-16)11-18-7-9-19(12-20)10-8-18/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQELOBWKUGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)

![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B5188642.png)

![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)
![2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole](/img/structure/B5188667.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![2,2'-(2,6-pyridinediyl)bis[N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5188695.png)

